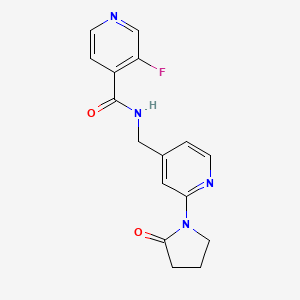![molecular formula C19H16F3N5O2 B2480924 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol CAS No. 2034342-89-5](/img/structure/B2480924.png)
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a trifluoromethyl group on a pyrimidine ring
Méthodes De Préparation
One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoline core can interact with nucleic acids or enzymes. These interactions can modulate biological processes and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include those with quinoline or pyrimidine cores, such as:
- 4-hydroxy-6-(trifluoromethyl)pyrimidine
- 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol is unique due to its combination of a quinoline core, piperazine ring, and trifluoromethyl-pyrimidine moiety, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJDUODXADLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
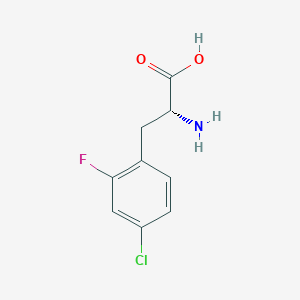
![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2480851.png)
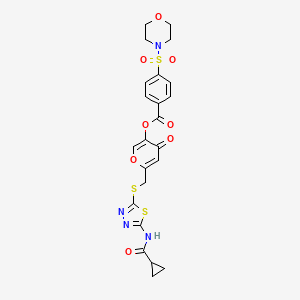
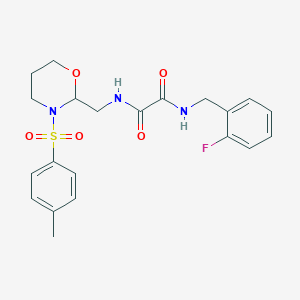
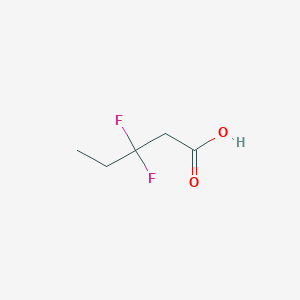
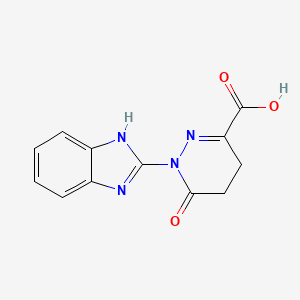
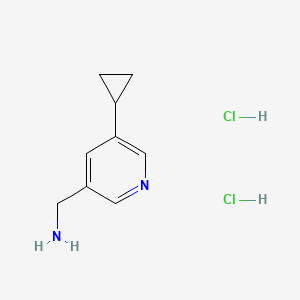
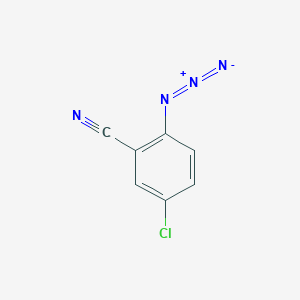
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
![methyl 4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B2480862.png)
